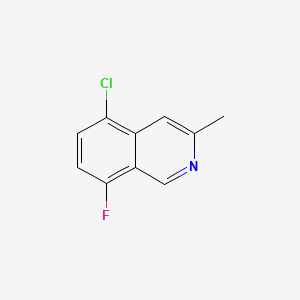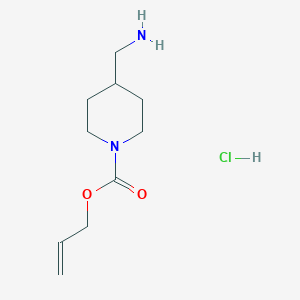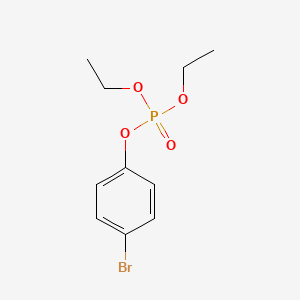
5-Bromo-1-Boc-6-fluoro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-Boc-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-Boc-6-fluoro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Nitration: Starting with a suitable aromatic compound, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the indazole ring.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at specific positions on the indazole ring.
Protection: Finally, the Boc protecting group is introduced to protect the nitrogen atom in the indazole ring.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-Boc-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted indazoles can be formed.
Deprotected Amine: Removal of the Boc group yields 5-Bromo-6-fluoro-1H-indazole.
Coupled Products: Complex molecules with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
5-Bromo-1-Boc-6-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-Boc-6-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets. The Boc group can be removed to expose the active amine, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Lacks the Boc protecting group.
6-Fluoro-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of bromine.
Methyl 6-fluoro-1H-indazole-5-carboxylate: Contains a methyl ester group.
Uniqueness
5-Bromo-1-Boc-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, as well as the Boc protecting group
Propiedades
Fórmula molecular |
C12H12BrFN2O2 |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3 |
Clave InChI |
DIQAFIWUICXWOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)




![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)



![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)


